Cas no 898772-76-4 ((3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone)
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Chemical and Physical Properties
Names and Identifiers
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- (3-CYCLOHEXYL)PROPYL 5-(1,3-DIOXOLAN-2-YL)-2-THIENYL KETONE
- 4-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one
- (3-CYCLOHEXYL)PROPYL5-(1,3-DIOXOLAN-2-YL)-2-THIENYLKETONE
- DTXSID30641905
- AKOS016018653
- 898772-76-4
- MFCD07699103
- (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone
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- MDL: MFCD07699103
- Inchi: 1S/C17H24O3S/c18-14(8-4-7-13-5-2-1-3-6-13)15-9-10-16(21-15)17-19-11-12-20-17/h9-10,13,17H,1-8,11-12H2
- InChI Key: QQQAUJHTELOSNC-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1C(CCCC1CCCCC1)=O)C1OCCO1
Computed Properties
- Exact Mass: 308.14500
- Monoisotopic Mass: 308.14461580g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- PSA: 63.77000
- LogP: 4.72680
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202403-1g |
3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone |
898772-76-4 | 97% | 1g |
£554.00 | 2022-02-28 | |
| Fluorochem | 202403-2g |
3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone |
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898772-76-4 | 97% | 5g |
£1702.00 | 2022-02-28 | |
| TRC | C090280-250mg |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone |
898772-76-4 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C090280-500mg |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone |
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| Chemenu | CM298359-1g |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone |
898772-76-4 | 95% | 1g |
$512 | 2023-02-16 | |
| abcr | AB362529-1 g |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, 97%; . |
898772-76-4 | 97% | 1 g |
€954.60 | 2023-07-19 | |
| abcr | AB362529-2 g |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, 97%; . |
898772-76-4 | 97% | 2 g |
€1,400.00 | 2023-07-19 | |
| abcr | AB362529-1g |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, 97%; . |
898772-76-4 | 97% | 1g |
€953.10 | 2025-04-15 | |
| abcr | AB362529-2g |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, 97%; . |
898772-76-4 | 97% | 2g |
€1398.60 | 2025-04-15 |
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Suppliers
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone
Introduction to (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS No. 898772-76-4)
(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 898772-76-4, represents a unique structural motif that combines a cyclohexyl group with a propyl chain, linked to a thiophene ring system modified by a 1,3-dioxolane moiety. The presence of these distinct functional groups makes it a promising candidate for further exploration in drug discovery and molecular design.
The chemical structure of (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone incorporates several key features that are of interest to medicinal chemists. The cyclohexyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound when interacting with biological targets. Meanwhile, the propyl chain adds an additional layer of conformational flexibility, allowing for diverse orientations in binding pockets. The thiophene ring is a well-known pharmacophore in many bioactive molecules, often contributing to interactions with biological receptors through hydrophobic and π-stacking interactions. The 1,3-dioxolane unit introduces oxygen atoms into the structure, which can enhance solubility and metabolic stability while also serving as a potential site for further derivatization.
In recent years, there has been growing interest in the development of heterocyclic compounds for their potential therapeutic applications. The combination of thiophene and dioxolane moieties in (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone aligns with this trend, as these structural elements have been extensively studied for their biological activities. For instance, thiophene derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. The dioxolane group, on the other hand, has been shown to enhance the bioavailability of drugs by improving solubility and reducing metabolic degradation.
The synthesis of (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One common approach involves the condensation of cyclohexanone with propionaldehyde to form the cyclohexyl-substituted ketone intermediate. This intermediate is then functionalized with a thiophene ring through cyclization reactions, followed by the introduction of the 1,3-dioxolane unit via nucleophilic substitution or other suitable methods. The precise control of reaction conditions is crucial to achieving the desired product without unwanted side reactions.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex organic molecules like (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone. Techniques such as transition metal-catalyzed cross-coupling reactions have significantly improved the accessibility of heterocyclic frameworks, allowing for rapid diversification of molecular structures. Additionally, computational tools and high-throughput screening methods have accelerated the identification of promising candidates for further biological evaluation.
The biological activity of (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone has been explored in several preclinical studies. Initial investigations suggest that this compound exhibits moderate affinity for certain biological targets, making it a potential lead compound for drug development. For example, studies have shown that derivatives of thiophene-containing molecules can interact with enzymes and receptors involved in inflammatory pathways. The presence of the dioxolane group may further enhance these interactions by modulating solubility and improving cell membrane permeability.
In conclusion, (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS No. 898772-76-4) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As synthetic chemistry continues to evolve and new methodologies emerge, the accessibility and diversity of such compounds will likely expand, opening up new avenues for drug discovery and molecular innovation.
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